molecular formula C19H17N5 B2412931 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-73-0

1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2412931
CAS No.: 611197-73-0
M. Wt: 315.38
InChI Key: KIYOFUZYUXGHQT-UHFFFAOYSA-N
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Description

1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that integrates multiple functional groups, including imidazole, pyridine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common approach includes the condensation of 2-methylimidazole with a suitable aldehyde or ketone to form an intermediate, which is then reacted with a pyrido[1,2-a]benzimidazole derivative under controlled conditions . The reaction conditions often involve refluxing in ethanol or other polar solvents, with catalysts such as acids or bases to facilitate the condensation and cyclization processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, DNA replication, and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-12(2)14-10-18(23-9-8-21-13(23)3)24-17-7-5-4-6-16(17)22-19(24)15(14)11-20/h4-10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYOFUZYUXGHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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